molecular formula C14H24ClN3O3S B026311 Sematilide hydrochloride CAS No. 101526-62-9

Sematilide hydrochloride

Número de catálogo B026311
Número CAS: 101526-62-9
Peso molecular: 349.9 g/mol
Clave InChI: OKXAJGDKHKNFAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Sematilide hydrochloride has been analyzed through various pharmacological studies. Its structure is closely related to N-acetylprocainamide, and it belongs to the class III antiarrhythmic agents.

Chemical Reactions and Properties

  • Pharmacokinetics and Pharmacodynamics : Sematilide hydrochloride's pharmacokinetics have been studied in both healthy volunteers and patients with renal impairment. It shows significant renal clearance and its pharmacologic effect on the QT interval is notable (Shi et al., 1996).

  • Electrophysiological Effects : It has been shown to prolong action potential duration in vitro, without depressing the maximum action potential upstroke slope. This indicates its specific class III action in the heart (Wong et al., 1992).

Physical Properties Analysis

The specific physical properties of Sematilide hydrochloride, such as melting point, boiling point, and solubility, are not detailed in the available research literature.

Chemical Properties Analysis

  • Effects on Membrane Currents : Sematilide hydrochloride affects membrane currents in cardiac cells, particularly inhibiting the delayed rectifier K+ current, which is crucial for its antiarrhythmic properties (Ishii et al., 1997).

  • Hemodynamic Effects : Studies have shown that Sematilide does not significantly affect hemodynamic variables like arterial pressures or cardiac index, making it a safer choice in certain patient populations (Stambler et al., 1995).

Aplicaciones Científicas De Investigación

  • Prolongation of QT Interval : Sematilide prolongs the rate-corrected QT (QTc) interval in a dose- and concentration-related manner. It also slows heart rate at high concentrations (Wong et al., 1992).

  • Action on Cardiac Tissues : It prolongs the duration of action potentials in guinea pig left atrium, suggesting effectiveness in blocking atrial arrhythmia (Ishii et al., 1995). Additionally, Sematilide hydrochloride increases the atrial effective refractory period, atrioventricular nodal effective refractory period, and right ventricular effective refractory period (Sager et al., 1993).

  • Inhibition of Potassium Channels : It blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes (Takai et al., 1997).

  • Rate-Dependent Effects : The drug shows rate-dependent effects on action potential duration in guinea pig ventricular myocytes, with significant effects at lower stimulation rates (Sawanobori et al., 1994).

  • Selective Blocking : Sematilide selectively inhibits the rapidly activating delayed rectifier K+ current in guinea pig atrial myocytes, prolonging action potential duration and refractoriness (Ishii et al., 1996).

  • Effects in Animal Models : It is effective in preventing reentrant ventricular arrhythmias in experimental animals and humans, with no significant side effects in a canine model of arrhythmia (Greenberg et al., 1992).

  • Hemodynamic Effects : In patients with congestive heart failure, Sematilide prolonged repolarization but did not alter hemodynamic variables (Stambler et al., 1995).

  • Pharmacokinetics and Tolerability : It has well-tolerated pharmacokinetics, effect on QTc interval after intravenous and oral administration, suggesting a favorable profile for clinical use (Shi et al., 1995).

Direcciones Futuras

Sematilide effectively suppresses sustained ventricular tachycardia in 41% of patients with clinical ventricular arrhythmias, demonstrating its potential as a “pure” class III agent for treating ventricular arrhythmias .

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXAJGDKHKNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049016
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sematilide hydrochloride

CAS RN

101526-62-9
Record name Sematilide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 100 ml of anhydrous tetrahydrofuran is added 10 g (0.0429 mole) of 4-[(methylsulfonyl)amino]benzoyl chloride and the reaction is cooled in an ice bath. A solution of 5.0 g (0.043 mole) of N,N-diethylethylenediamine in 25 ml of tetrahydrofuran is added over 15 minutes. The solvent is decanted and the precipitate is triturated with 100 ml of ether and crystallized from 100 ml of acetone with three drops of methanol. After cooling, the resultant solid is washed with acetone and dried in vacuo to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sematilide hydrochloride
Reactant of Route 2
Reactant of Route 2
Sematilide hydrochloride
Reactant of Route 3
Reactant of Route 3
Sematilide hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sematilide hydrochloride
Reactant of Route 5
Reactant of Route 5
Sematilide hydrochloride
Reactant of Route 6
Reactant of Route 6
Sematilide hydrochloride

Citations

For This Compound
55
Citations
CM Chen, D Alli, MR Igga… - Drug Development and …, 1990 - Taylor & Francis
… The initial solid dosage form for our studies is a capsule filled with material prepared using a wet granulation process because the bulk sematilide hydrochloride, which consists of fine …
Number of citations: 34 www.tandfonline.com
PT Sager, K Nademanee, M Antimisiaris, A Pacifico… - Circulation, 1993 - Am Heart Assoc
BACKGROUND Recent data have suggested that antiarrhythmic agents that act largely by delaying conduction may not be as effective in controlling ventricular arrhythmias as those …
Number of citations: 62 www.ahajournals.org
S Dancik, T Koziol, E Nisperos, E Woolf - Journal of pharmaceutical …, 1991 - Elsevier
… a single oral dose of 100 mg sematilide hydrochloride, in healthy human volunteers. … of a 100-mg oral dose of sematilide hydrochloride. A comparison of Figure 1A with Figure 1B …
Number of citations: 5 www.sciencedirect.com
BS Stambler, SS Gottlieb, BN Singh… - Journal of the American …, 1995 - Elsevier
… This study sought to evaluate the hemodynamic effects of intravenous sematilide hydrochloride, a selective class III antiarrhythmic agent, in patients with heart failure and left ventricular …
Number of citations: 8 www.sciencedirect.com
S Laganière, L Goernert, G Beatch - Journal of Chromatography B …, 1994 - Elsevier
… Sematilide hydrochloride (SEM) is being developed as a class III antiarrhythmic agent [1]. A sensitive analytical assay was necessary to determine the full drug concentration-time …
Number of citations: 1 www.sciencedirect.com
Y Ishii, K Muraki, A Kurihara, Y Imaizumi… - The Japanese Journal …, 1996 - jstage.jst.go.jp
Effects of sematilide, a novel class III antiarrhythmic agent, on the delayed rectifier K+ cur rent (IK) were examined in guinea pig atrial myocytes using a voltage clamp technique. …
Number of citations: 4 www.jstage.jst.go.jp
W Wong, HN Paviou, UM Birgersdotter… - The American journal of …, 1992 - Elsevier
… In each subject, the first infusion was saline solution and the remaining 3 infusions were sematilide hydrochloride at increasing dosages (Figure 2). Initial patients entered into the trial …
Number of citations: 32 www.sciencedirect.com
Y Ishii, K Muraki, A Kurihara, Y Imaizumi… - European journal of …, 1997 - Elsevier
The effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents were examined in single myocytes isolated from the rabbit left atrium, using the whole-cell voltage …
Number of citations: 6 www.sciencedirect.com
PT Sager, C Follmer, P Uppal, C Pruitt, R Godfrey - Circulation, 1994 - Am Heart Assoc
… Sematilide hydrochloride is a methysulfonylamino parasubstituted analogue of procainamide that selectively blocks the delayed rectifier potassium current (IK)6-8 without other …
Number of citations: 64 www.ahajournals.org
WC Lumma Jr - Drugs Future, 1989
Number of citations: 5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.